![molecular formula C5H9BN2O2 B2781076 (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid CAS No. 2246870-91-5](/img/structure/B2781076.png)
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid” is a chemical compound with the CAS Number: 2246870-91-5 . It has a molecular weight of 139.95 . It is in the form of a powder .
Molecular Structure Analysis
The InChI Code for “(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid” is 1S/C5H9BN2O2/c1-4-3-8(2)7-5(4)6(9)10/h3,9-10H,1-2H3 . The InChI key is AOAQHNFDDABREB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid” has a molecular weight of 139.95 . It is in the form of a powder . The compound is stored at a temperature of -10 degrees .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid: has demonstrated potent antileishmanial activity. In a study, hydrazine-coupled pyrazole derivatives containing this compound were synthesized and evaluated. Notably, compound 13 exhibited superior antipromastigote activity against Leishmania aethiopica clinical isolates, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Potential
The same hydrazine-coupled pyrazole derivatives were also assessed for antimalarial activity. Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .
Suzuki Coupling Reagent
Researchers have employed (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid as a reagent in Suzuki coupling reactions. This versatile method allows for the synthesis of various organic compounds, including pharmaceutical intermediates .
Selective Enzyme Inhibitors
The compound has been investigated as a building block for selective enzyme inhibitors. Notably, it has been used in the preparation of inhibitors targeting enzymes such as VEGF, Aurora kinase, RHO (ROCK), Janus Kinase 2, c-MET, and Acetyl-CoA carboxylase .
Radioprotective Agents
Research suggests that (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid derivatives may serve as potential radioprotectants. Their ability to mitigate radiation-induced damage makes them valuable candidates for further exploration .
Stereoselective Synthesis
The compound has found utility in the stereoselective synthesis of Cathepsin inhibitors. These inhibitors play a crucial role in modulating protease activity and have implications in cancer therapy and other diseases .
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include (1,4-dimethyl-1h-pyrazol-3-yl)boronic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
Pyrazole-bearing compounds have been shown to have potent antileishmanial and antimalarial activities . This suggests that these compounds may interfere with the biochemical pathways of Leishmania and Plasmodium species.
Pharmacokinetics
The pharmacokinetic properties of similar pyrazole-bearing compounds suggest that they may have properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar pyrazole-bearing compounds have been shown to have potent antileishmanial and antimalarial activities . This suggests that these compounds may have significant molecular and cellular effects on Leishmania and Plasmodium species.
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, which involves boronic acids, is influenced by exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
(1,4-dimethylpyrazol-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-3-8(2)7-5(4)6(9)10/h3,9-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQHNFDDABREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN(C=C1C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2246870-91-5 |
Source
|
Record name | (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.